4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine
Description
Properties
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVMXHZLVIZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methoxy 4 Methylsulfanyl Benzoyl Morpholine and Its Analogues
Retrosynthetic Analysis of the 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine Core Structure
A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical and common disconnection is at the amide bond. This C-N bond cleavage simplifies the molecule into two readily available or synthetically accessible building blocks: morpholine (B109124) and a substituted benzoic acid derivative.
This primary disconnection leads to morpholine (2) and 2-methoxy-4-(methylsulfanyl)benzoic acid (3), or an activated form of the acid, such as an acyl chloride (4). The synthesis of morpholine is a well-established industrial process, making it a readily available starting material. Therefore, the main synthetic challenge lies in the preparation of the substituted benzoic acid precursor (3).
Further retrosynthesis of the benzoic acid derivative (3) involves the disconnection of the methoxy (B1213986) (–OCH₃) and methylsulfanyl (–SCH₃) groups from the aromatic ring. The sequence of these disconnections is critical and is guided by the directing effects of the substituents. The carboxyl group is a meta-director for electrophilic aromatic substitution, while the methoxy and methylsulfanyl groups are ortho-, para-directing. This suggests that the carboxyl group should ideally be introduced or modified at a late stage. A plausible precursor could be a substituted toluene (B28343) derivative, which can be oxidized to the corresponding benzoic acid. For example, starting from 3-methoxy-4-(methylsulfanyl)toluene and oxidizing the methyl group would yield the desired benzoic acid.
Forward Synthesis Approaches and Reaction Optimization
Based on the retrosynthetic analysis, the forward synthesis involves the preparation of the key intermediate, 2-methoxy-4-(methylsulfanyl)benzoic acid, followed by its coupling with morpholine.
Amidation Reactions for the Benzoyl-Morpholine Linkage Formation
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Several methods are available for the coupling of 2-methoxy-4-(methylsulfanyl)benzoic acid (3) with morpholine (2).
One of the most common methods is the Schotten-Baumann reaction , which involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine in the presence of a base. iitk.ac.injk-sci.comvedantu.com The carboxylic acid (3) can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride (4). This activated intermediate then readily reacts with morpholine, typically in a biphasic system with an aqueous base (like NaOH) or in an aprotic solvent with an organic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. jk-sci.compw.live
Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid without prior conversion to an acyl chloride. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is then attacked by the amine. Common carbodiimide-based coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). nih.govwikipedia.org The reaction mechanism involves the formation of a reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com However, this intermediate can sometimes rearrange to a stable N-acylurea, an undesired side reaction. nih.govnih.gov To improve efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.
Interactive Table: Comparison of Common Amidation Methods
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., Et₃N, Pyridine) | High reactivity, generally high yields. | Requires an extra step to form the acyl chloride; harsh reagents. |
| Carbodiimide (B86325) Coupling | EDC, DCC | Aprotic solvent (e.g., DCM, DMF), often with an additive (e.g., NHS, HOBt) | Milder conditions, direct from carboxylic acid. | Formation of urea (B33335) byproduct can complicate purification; potential for N-acylurea side product. nih.gov |
| Phosphonium/Uronium Salts | BOP, PyBOP, HBTU, HATU | Polar aprotic solvent (e.g., DMF), organic base (e.g., DIPEA) | High efficiency, fast reaction times, low racemization for chiral substrates. | Reagents are more expensive; byproducts can be difficult to remove. |
Strategies for Introducing Methoxy and Methylsulfanyl Moieties onto the Benzoyl Ring
One effective strategy begins with 2-methyl-5-nitrophenol. The synthesis proceeds through several steps:
Diazotization and Thiolation: The nitro group is reduced to an amine, which is then subjected to a Sandmeyer-type reaction. Diazotization followed by treatment with a sulfur source, such as potassium ethyl xanthate and subsequent hydrolysis and methylation, can introduce the methylsulfanyl group.
Methylation: The phenolic hydroxyl group can be methylated to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Oxidation: The methyl group on the aromatic ring is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another approach could involve Directed Ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org Starting with a precursor like 4-(methylsulfanyl)benzoic acid, a directing metalation group (DMG) such as an amide or the carboxylate itself can direct lithiation to the ortho position. organic-chemistry.orgunblog.fr However, the carboxylate is a relatively weak DMG. A more powerful strategy would be to use a stronger DMG like a methoxy group. For instance, starting with an anisole (B1667542) derivative, the methoxy group can direct lithiation to the ortho position, followed by quenching with an electrophile to install the carboxyl group or a precursor. wikipedia.org
Sequential Synthetic Routes and Functional Group Interconversions
A plausible sequential route for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid (3) is outlined below:
Starting Material: 4-Fluoronitrobenzene.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by sodium methoxide (B1231860) to yield 4-methoxynitrobenzene. Subsequently, a nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) could potentially replace the nitro group, although this is less common. A more reliable route is the substitution of a halogen ortho or para to a nitro group. stackexchange.comlibretexts.org
Alternative Route: Starting from p-chlorobenzonitrile, a nucleophilic aromatic substitution with sodium thiomethoxide can yield 4-(methylsulfanyl)benzonitrile. google.comgoogle.com The nitrile can then be hydrolyzed to 4-(methylsulfanyl)benzoic acid.
Introduction of Methoxy Group: Introducing the methoxy group at the C2 position can be achieved through directed ortho metalation of a protected 4-(methylsulfanyl)benzoic acid derivative, followed by reaction with an electrophilic oxygen source.
Final Amidation: The synthesized 2-methoxy-4-(methylsulfanyl)benzoic acid is then coupled with morpholine using one of the methods described in section 2.2.1 to yield the final product.
Exploration of Chemo-, Regio-, and Stereoselectivity in Synthesis
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, chemoselectivity is important during the amidation step. If the coupling reaction is not efficient, side reactions with the methylsulfanyl group (e.g., oxidation) could occur under harsh conditions. The choice of mild coupling reagents like EDC/NHS is therefore crucial to avoid such unwanted transformations.
Regioselectivity is paramount during the construction of the substituted benzene (B151609) ring. The 1,2,4-substitution pattern must be achieved selectively.
In electrophilic aromatic substitution reactions, the directing effects of the substituents dictate the position of the incoming electrophile. A methoxy group (–OCH₃) is a strong activating group and an ortho-, para-director. libretexts.org A methylsulfanyl group (–SCH₃) is also an ortho-, para-director. A carboxyl group (–COOH) is a deactivating group and a meta-director. quora.com
Therefore, a synthetic strategy that involves electrophilic substitution on a monosubstituted ring must be carefully planned. For example, Friedel-Crafts acylation of anisole (methoxybenzene) yields a mixture of ortho and para products, with the para isomer typically being the major product due to less steric hindrance. youtube.comvedantu.com
Directed ortho metalation (DoM) offers superior regiocontrol. A directing group chelates with an organolithium reagent, leading to deprotonation exclusively at the adjacent ortho position, thus providing a powerful tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org
Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral analogues were to be synthesized using substituted morpholines (e.g., 2,6-dimethylmorpholine), the synthesis would need to address the formation of diastereomers and potentially employ stereoselective methods or chiral resolution techniques.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.
Mechanism of Amide Bond Formation:
Via Acyl Chloride (Schotten-Baumann): The mechanism is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. jk-sci.comvedantu.com This intermediate then collapses, expelling the chloride ion (a good leaving group) to form the protonated amide. A base then deprotonates the nitrogen to yield the final amide product. vedantu.comchemistnotes.com
Via Carbodiimide (e.g., EDC): The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This leads to the formation of the amide and the release of a soluble urea byproduct. thermofisher.com A competing, non-productive pathway is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by the addition of NHS. wikipedia.orgnih.gov
Mechanism of Electrophilic Aromatic Substitution: This mechanism is central to introducing substituents onto the benzene ring. It involves two main steps:
An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com This step is typically the rate-determining step as it involves the temporary loss of aromaticity.
A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted product.
The regioselectivity is determined by the stability of the intermediate arenium ion. Electron-donating groups (like –OCH₃ and –SCH₃) stabilize the positive charge through resonance when the attack is at the ortho or para positions, thus directing the substitution to these sites. libretexts.org Electron-withdrawing groups (like –COOH) destabilize the arenium ion, particularly when the charge is on the carbon bearing the substituent (ortho/para attack), making meta attack the least unfavorable pathway. quora.com
Elucidation of Reaction Intermediates and Transition States
The synthesis of this compound via the acylation of morpholine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride is understood to proceed through a well-defined nucleophilic acyl substitution mechanism. This pathway involves the formation of a transient tetrahedral intermediate. iitk.ac.injk-sci.com
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of the acyl chloride. chemistnotes.com This is the crucial bond-forming step and leads to a high-energy, transient species known as a tetrahedral intermediate. In this intermediate, the formerly trigonal planar carbonyl carbon adopts a tetrahedral geometry, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge. iitk.ac.injk-sci.com
The transition state leading to this intermediate involves the partial formation of the new nitrogen-carbon bond and the simultaneous partial breaking of the carbon-oxygen pi bond. The stability of this transition state is a key factor in determining the reaction rate.
The tetrahedral intermediate is not stable and rapidly collapses to form the final amide product. This occurs as the lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. Concurrently, the most labile leaving group, the chloride ion, is expelled. youtube.com A final deprotonation step, typically facilitated by a base such as pyridine (B92270) or aqueous hydroxide (B78521) present in the reaction mixture, neutralizes the positive charge on the nitrogen atom, yielding the stable amide product, this compound. quora.com
Kinetic Studies of Rate-Determining Steps
Kinetic studies of the benzoylation of amines, which serve as a model for the synthesis of this compound, provide insight into the factors governing the reaction speed. The rate-determining step in the Schotten-Baumann type of reaction is typically the initial nucleophilic attack of the amine on the acyl chloride to form the tetrahedral intermediate. iitk.ac.inyoutube.com
Studies on the reaction of benzoyl chloride with various aliphatic amines in acetonitrile (B52724) have shown that the reaction rates are extremely fast. mdpi.com The rates correlate linearly with the Swain-Scott nucleophilicities of the amines, confirming that a more nucleophilic amine will react faster. mdpi.com Morpholine is a secondary amine with significant nucleophilicity, suggesting its reaction with 2-methoxy-4-(methylsulfanyl)benzoyl chloride would be rapid.
Rate = k[Amine][Acyl Chloride]
Kinetic data for the reaction of benzoyl chloride with various amines, which can be used as a proxy to understand the reactivity of morpholine, are presented below.
| Amine | Nucleophilicity (n) | Rate Constant (k₂) L·mol⁻¹·s⁻¹ |
| Aniline | 3.8 | 1.0 |
| Benzylamine | 4.5 | 1.1 x 10³ |
| Diethylamine | 5.2 | 1.1 x 10⁵ |
| Piperidine | 5.3 | 2.5 x 10⁵ |
Data adapted from analogous reactions reported in scientific literature. mdpi.com
The data clearly indicates a strong dependence of the reaction rate on the nucleophilicity of the amine. Given that morpholine has a pKa similar to piperidine, its rate constant is expected to be high, characteristic of a very fast reaction.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of catalytic methods, avoidance of hazardous solvents, and maximizing atom economy. scispace.com
A significant green improvement over the traditional Schotten-Baumann reaction is the direct catalytic amidation of 2-methoxy-4-(methylsulfanyl)benzoic acid with morpholine. This approach avoids the need to prepare the acyl chloride, thus eliminating the use of hazardous reagents like thionyl chloride and the production of stoichiometric waste. catalyticamidation.info Various catalysts have been developed for direct amidation, including those based on boric acid, titanium, and zirconium. sciepub.comrsc.orgnih.gov These catalytic reactions generate water as the only byproduct, resulting in a much higher atom economy. catalyticamidation.info
Further green enhancements can be achieved through the choice of solvent and reaction conditions.
Solvent Reduction: Many catalytic amidations can be performed in greener solvents, such as cyclopentyl methyl ether (CPME), or under solvent-free conditions. researchgate.netnih.gov Solvent-less reactions, where the reactants are heated directly, often in the presence of a solid catalyst, minimize waste and simplify product purification. researchgate.net
Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. sciepub.comresearchgate.net
Use of Renewable Resources and Biocatalysis: Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for amide bond formation. nih.gov These reactions can be run under mild conditions in green solvents and are highly selective, producing pure products with minimal waste. nih.gov
The table below summarizes a comparison of a traditional synthetic route with potential green alternatives for the synthesis of this compound.
| Feature | Traditional Method (Acyl Chloride) | Green Alternative (Catalytic Amidation) |
| Activating Agent | Thionyl Chloride (SOCl₂) | Catalytic Boric Acid or ZrCl₄ sciepub.comrsc.org |
| Byproduct | HCl, SO₂, Stoichiometric Base Salt | Water catalyticamidation.info |
| Atom Economy | Low | High |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) chemspider.com | Greener solvents (e.g., CPME) or solvent-free researchgate.netnih.gov |
| Hazards | Use of toxic/corrosive reagents | Reduced hazard profile |
| Energy | Conventional heating | Potential for microwave or ultrasonic assist sciepub.comresearchgate.net |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.
Computational and Theoretical Investigations of 4 2 Methoxy 4 Methylsulfanyl Benzoyl Morpholine
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure and energetics of organic molecules. Methodologies like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. epstem.net
The first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule with multiple rotatable bonds like 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine, this involves exploring its conformational space to identify all low-energy conformers.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy- and methylsulfanyl-substituted phenyl ring, which can act as the primary electron donor. The LUMO is likely to be distributed over the benzoyl moiety, particularly the carbonyl group, which serves as the electron-accepting center. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
Note: The data in this table is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other charged species. epstem.net The ESP map is colored to indicate regions of negative and positive electrostatic potential.
In this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The oxygen of the methoxy (B1213986) group and the sulfur of the methylsulfanyl group would also exhibit negative potential. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. This analysis helps in identifying sites prone to nucleophilic and electrophilic interactions. researchgate.net
Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
For example, the calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net Similarly, theoretical NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to aid in the assignment of proton (¹H) and carbon (¹³C) signals. epstem.net A strong correlation between the calculated and experimental data provides confidence in the optimized molecular geometry and the computational methodology used.
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C=O Stretch (IR, cm⁻¹) | 1645 | 1630 |
| ¹³C NMR (C=O, ppm) | 168.5 | 170.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.comresearchgate.net
MD simulations can provide a detailed picture of the flexibility of this compound. This includes the puckering of the morpholine (B109124) ring and the rotation around the various single bonds. By analyzing the trajectory, one can identify the most populated conformations and the transitions between them. This provides a more dynamic view of the conformational landscape than the static picture from geometry optimization.
Furthermore, specialized simulation techniques can be used to calculate the rotational energy barriers around specific bonds, such as the C(benzoyl)-N(morpholine) bond. Understanding these barriers is important for assessing the molecule's conformational stability and the ease with which it can adopt different shapes, which can be crucial for its biological activity or material properties.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of a molecule like this compound are intrinsically linked to its environment. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the rotational barriers of the single bonds within the molecule, particularly the amide bond connecting the morpholine ring and the benzoyl group, as well as the bond between the phenyl ring and the carbonyl group.
In polar protic solvents, such as water or ethanol, it is anticipated that the solvent molecules would form hydrogen bonds with the oxygen atom of the morpholine ring and the carbonyl oxygen. This interaction could stabilize more extended conformations of the molecule. Conversely, in aprotic and less polar solvents, intramolecular interactions, such as dipole-dipole interactions between the methoxy group, the carbonyl group, and the methylsulfanyl group, might play a more dominant role in determining the preferred conformation.
Molecular dynamics simulations on related benzoyl-morpholine structures have shown that the morpholine ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The presence and nature of the solvent can influence the energy barriers between these conformations. For this compound, it is hypothesized that the bulky and electronically distinct substituents on the benzoyl ring would further modulate these conformational preferences in different solvent environments.
Molecular Docking and Binding Site Analysis with Putative Molecular Targets (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this can provide insights into its potential interactions with biological targets.
Prediction of Binding Modes and Interaction Energies
Given the diverse biological activities of morpholine-containing compounds, potential molecular targets are numerous. Molecular docking studies on analogous compounds often reveal key interactions. For instance, the morpholine ring can act as a hydrogen bond acceptor. The carbonyl group is a strong hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding pocket.
The 2-methoxy and 4-methylsulfanyl substituents on the benzoyl ring are crucial for defining the binding specificity. The methoxy group can act as a hydrogen bond acceptor, while the methylsulfanyl group, with its sulfur atom, can engage in non-covalent interactions, including hydrophobic and potentially sulfur-aromatic interactions. The predicted binding energy, calculated by docking software, gives an estimation of the binding affinity of the compound for a particular target.
Table 1: Predicted Interaction Types for Key Moieties of this compound with a Generic Protein Binding Site
| Molecular Moiety | Potential Interaction Types |
| Morpholine Ring | Hydrogen Bonding (acceptor via oxygen), Hydrophobic Interactions |
| Carbonyl Group | Hydrogen Bonding (strong acceptor) |
| Benzoyl Ring | π-π Stacking, Hydrophobic Interactions |
| 2-Methoxy Group | Hydrogen Bonding (acceptor), Steric Influence |
| 4-Methylsulfanyl Group | Hydrophobic Interactions, Sulfur-Aromatic Interactions |
Pharmacophore Modeling for In Vitro Target Interaction
A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.
Based on the structure, a hypothetical pharmacophore model for this compound could consist of:
One or two hydrogen bond acceptor features associated with the morpholine oxygen and the carbonyl oxygen.
A hydrophobic feature corresponding to the morpholine ring's aliphatic carbons and the methyl group of the methylsulfanyl moiety.
An aromatic ring feature from the benzoyl group.
Such a model can be used to virtually screen large compound libraries to identify other molecules that may have similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are pivotal in medicinal chemistry for optimizing lead compounds and understanding the relationship between a molecule's structure and its biological activity.
Calculation and Interpretation of Molecular Descriptors for this compound and Its Analogues
A wide range of molecular descriptors can be calculated to quantify the physicochemical properties of this compound. These descriptors fall into several categories:
Electronic Descriptors: These describe the electron distribution in the molecule. For instance, the partial charges on the atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important. The methoxy and methylsulfanyl groups, being electron-donating and weakly electron-donating respectively, will influence the electronic properties of the benzoyl ring.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. The steric bulk of the morpholine ring and the substituents on the benzoyl ring will play a significant role in how the molecule fits into a binding site.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. They can capture aspects of molecular branching and shape.
Table 2: Selected Calculated Molecular Descriptors for Hypothetical Analogues
| Analogue | Molecular Weight | LogP | Polar Surface Area (Ų) |
| 4-(Benzoyl)morpholine | 191.23 | 1.35 | 29.54 |
| 4-(2-Methoxybenzoyl)morpholine | 221.26 | 1.60 | 38.77 |
| 4-(4-Methylbenzoyl)morpholine | 205.26 | 1.85 | 29.54 |
Note: These values are illustrative and would need to be calculated specifically for this compound and its analogues in a formal study.
Development of Predictive Models for Defined In Vitro Activities
By correlating the calculated molecular descriptors of a series of analogues with their experimentally determined in vitro activities (e.g., IC50 values), a QSAR model can be developed. These models are often linear equations but can also be more complex, employing machine learning algorithms.
For a series of compounds related to this compound, a QSAR model might reveal that:
Increased hydrophobicity in a specific region of the molecule enhances activity.
The presence of a hydrogen bond acceptor at a particular position is crucial.
Steric bulk at the 2-position of the benzoyl ring is either favorable or unfavorable for binding.
Structure-activity relationship (SAR) studies on related morpholine-containing compounds have often highlighted the importance of the substitution pattern on the aromatic ring. For instance, the presence and position of electron-donating or electron-withdrawing groups can dramatically alter the biological activity by influencing the electronic and conformational properties of the molecule. The benzamide (B126) moiety is often found to be significant for the activity of such compounds. researchgate.net
Computational Studies on Reaction Mechanisms Relevant to this compound
The synthesis of this compound typically involves the formation of an amide bond between a 2-methoxy-4-(methylsulfanyl)benzoic acid derivative and morpholine. A common laboratory method for this transformation is the reaction of morpholine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Computational studies on the mechanism of reactions between acyl chlorides and amines have provided detailed insights into the process. chemguide.co.ukchemguide.co.ukdocbrown.info The generally accepted mechanism proceeds through a two-stage process: nucleophilic addition followed by elimination. chemguide.co.ukchemguide.co.uk
In the initial step, the lone pair of electrons on the nitrogen atom of the morpholine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.com This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. docbrown.info
The second stage of the reaction involves the elimination of a leaving group from the tetrahedral intermediate. The carbon-oxygen double bond reforms, and the chloride ion is expelled. Subsequently, a proton is transferred from the nitrogen atom to a base, which could be another molecule of morpholine or a different base added to the reaction mixture, to yield the final N-substituted amide product, this compound. chemguide.co.uk
Theoretical studies, often employing density functional theory (DFT) calculations, have investigated the energetics of this reaction pathway. nih.gov These studies have explored the structure of the transition states and the existence and stability of the tetrahedral intermediate. Some computational analyses suggest that for certain acyl transfer reactions, the process might be more concerted, with the tetrahedral species representing a transition state rather than a true intermediate. nih.gov The reactivity of acyl chlorides is attributed to the highly polarized nature of the carbonyl group, which is further enhanced by the electron-withdrawing effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.org
Exploration of Mechanistic Biological Interactions of 4 2 Methoxy 4 Methylsulfanyl Benzoyl Morpholine in Vitro and Preclinical Models
In Vitro Biological Activity Screening
No specific in vitro biological activity screening data for 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine was found in the reviewed literature.
There are no available studies detailing the effects of this compound on specific enzymes. To determine its potential as an enzyme inhibitor or activator, a comprehensive screening against a panel of relevant enzymes would be required. Should any activity be observed, subsequent kinetic studies would be necessary to characterize the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive) and to determine key parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ).
No receptor binding assays or ligand displacement studies specifically investigating this compound have been published. It has been suggested that due to the presence of the morpholine (B109124) moiety, this compound could potentially interact with serotonin (B10506) (5-HT) or sigma receptors. vulcanchem.com However, this is a theoretical inference based on the activity of other structurally related morpholine derivatives and has not been experimentally verified for this specific compound. vulcanchem.com To assess its receptor binding profile, radioligand binding assays would need to be performed against a variety of receptors to determine its affinity (Kᵢ or Kₔ) and selectivity.
There is no published research on the effects of this compound in cell-based assays. Such studies would be crucial to understand its influence on cellular functions. For instance, reporter gene assays could reveal effects on specific signaling pathways, while techniques like Western blotting or qPCR could be used to analyze changes in protein levels or gene expression for key cellular targets.
While some morpholine derivatives have demonstrated antimicrobial properties, there is no specific data on the in vitro antimicrobial efficacy of this compound against defined bacterial and fungal strains. researchgate.netresearchgate.net It has been hypothesized that the methylsulfanyl group might contribute to antibacterial activity. vulcanchem.com To evaluate this, standardized antimicrobial susceptibility tests, such as broth microdilution or disk diffusion assays, would need to be conducted to determine the minimum inhibitory concentration (MIC) against a panel of relevant pathogens.
Table 1: Hypothetical In Vitro Antimicrobial Efficacy Data No actual data is available for this compound. The table below is a template for how such data would be presented.
| Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Candida albicans | Data not available |
Elucidation of Putative Molecular Targets and Mechanism of Action Hypotheses (In Vitro)
No studies have been conducted to identify the molecular targets or elucidate the mechanism of action of this compound.
There is no evidence of affinity proteomics or metabolomics studies being performed for this compound. These advanced techniques would be instrumental in identifying its direct molecular targets within the cell. Affinity proteomics could be used to isolate binding partners, while metabolomics would provide insights into the metabolic pathways affected by the compound.
Transcriptomic and Proteomic Responses in Cell Lines Exposed to the Compound
Specific studies detailing the transcriptomic and proteomic shifts in cell lines exposed to this compound are not available in the current scientific literature. However, research on other methoxy-containing quinone derivatives, such as 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ), has utilized proteomic approaches to understand their mechanisms of action. For instance, a differential proteomic analysis of the MDA-MB-231 human breast cancer cell line treated with MNQ revealed significant modulation of proteins involved in cytoskeletal functions, mRNA processing, and oxidative stress response. nih.gov Upon treatment, 19 proteins were downregulated and eight were upregulated. nih.gov Notably, this study identified the downregulation of proteins known to be key in driving metastasis, such as protein S100-A4 (S100A4) and laminin-binding protein (RPSA). nih.gov
Furthermore, transcriptomic and metabolomic studies on compounds like MNQ have been used to reveal molecular shifts in organisms such as the fungus Penicillium italicum. mdpi.com These analyses can elucidate the compound's impact on critical metabolic processes, including energy metabolism and amino acid synthesis. mdpi.com While these findings relate to structurally different molecules, they illustrate the methodologies that could be applied to understand the cellular and molecular impact of this compound, should such research be undertaken.
Structure-Activity Relationship Correlates in Defined In Vitro Biological Systems
Detailed structure-activity relationship (SAR) studies specifically for this compound are not documented. However, broader research into morpholine and benzoyl derivatives provides insights into how specific structural features may influence biological activity.
The biological activity of morpholine-containing compounds is significantly influenced by the nature and position of substituents on the morpholine ring and any associated aromatic systems. General SAR principles derived from studies of various morpholine derivatives suggest that the morpholine ring itself is often considered a "privileged" scaffold in medicinal chemistry, contributing favorably to the pharmacokinetic properties of a molecule.
For related classes of compounds, specific structural features are known to be critical for potency and selectivity:
Aromatic Ring Substitution : The substitution pattern on the benzoyl ring is a key determinant of activity. In many biologically active benzoyl derivatives, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups at specific positions can drastically alter potency and target selectivity. For example, in a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl) morpholine derivatives, a methoxy-substituted benzene (B151609) ring resulted in superior α-glucosidase inhibition. jchemrev.com
The Morpholine Moiety : This heterocyclic amine can participate in hydrogen bonding and improve the solubility and metabolic stability of a compound. Its replacement or modification often leads to significant changes in biological activity.
The Carbonyl Linker : The ketone group linking the benzoyl ring and the morpholine acts as a hydrogen bond acceptor and maintains a specific spatial orientation between the two moieties, which is often crucial for binding to a biological target.
Systematic evaluation of substituents is a cornerstone of medicinal chemistry for optimizing lead compounds. For compounds related to this compound, hypothetical modifications could explore the following relationships:
Effect of the 2-Methoxy Group : The methoxy group's position and electronic properties are significant. Shifting it to other positions on the phenyl ring or replacing it with other alkoxy groups (e.g., ethoxy) or a simple hydroxyl group would help determine its role in target binding. In vitro and computational studies have indicated that electron-releasing groups, such as methoxy, on a phenyl ring can play an eminent part in the biological activity of some morpholine derivatives. jchemrev.com
Effect of the 4-Methylsulfanyl Group : The methylsulfanyl (-SCH3) group is moderately lipophilic. Replacing it with other groups can probe the effect of electronics and sterics at this position. For example, substitution with a methylsulfonyl (-SO2CH3) group would increase polarity and hydrogen bonding capacity, while replacement with a halogen (e.g., -Cl, -F) would alter both electronic and lipophilic character.
Modification of the Morpholine Ring : While the morpholine ring is often beneficial, replacing it with other cyclic amines like piperidine, piperazine, or the sulfur analog thiomorpholine (B91149) can influence selectivity and potency. Studies comparing morpholine and thiomorpholine analogs have shown that such changes can result in different potencies. jchemrev.com
An example of how such data is typically presented is shown in the hypothetical table below, which illustrates how changes in substituents (R1 and R2) on a core benzoylmorpholine structure might affect in vitro activity against a hypothetical enzyme.
Table 1: Hypothetical Structure-Activity Relationship of Benzoylmorpholine Analogs
| Compound ID | R1 (Position 2) | R2 (Position 4) | In Vitro Activity (IC₅₀, µM) |
|---|---|---|---|
| Target | -OCH₃ | -SCH₃ | Data Not Available |
| Analog 1 | -OH | -SCH₃ | Data Not Available |
| Analog 2 | -OCH₃ | -Cl | Data Not Available |
| Analog 3 | -OCH₃ | -SO₂CH₃ | Data Not Available |
| Analog 4 | -H | -SCH₃ | Data Not Available |
Potential Non Biological Applications and Material Science Exploration
Utility as a Synthetic Intermediate for Advanced Organic Compounds
The structure of 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine makes it a valuable synthetic intermediate. The morpholine (B109124) amide linkage provides stability, while the substituted aromatic ring offers sites for further functionalization. Plausible synthetic pathways for this compound involve the acylation of morpholine with a prepared 2-methoxy-4-(methylsulfanyl)benzoyl chloride. vulcanchem.com This benzoic acid derivative itself is a key starting point.
The compound serves as a scaffold from which more complex molecules can be built. The methylsulfanyl group (-SCH₃) can be oxidized to sulfoxide (B87167) or sulfone, introducing new functional groups and altering the electronic properties of the molecule. The aromatic ring can undergo further electrophilic substitution, allowing for the attachment of additional moieties that could lead to the synthesis of novel compounds for various applications. The morpholine ring is a significant core in medicinal chemistry, often used as a building block for therapeutic agents. e3s-conferences.org
Investigation in Catalysis or Asymmetric Synthesis
Morpholine and its derivatives have been explored as organocatalysts. frontiersin.org Specifically, chiral morpholines are attractive structural motifs in many drug candidates and bioactive compounds. nih.gov Asymmetric hydrogenation using catalysts is a powerful method for creating chiral molecules, and it has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities. nih.govrsc.org
While the direct catalytic activity of this compound is not widely documented, its morpholine core is a key feature. The low reactivity of morpholine-enamines, sometimes a limitation in catalysis, is attributed to the electronic influence of the ring's oxygen atom and the pyramidal shape of the nitrogen. frontiersin.org However, new organocatalysts based on β-morpholine amino acids have shown high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org The specific substituents on the benzoyl ring of this compound could modulate the electronic and steric properties of the morpholine nitrogen, potentially influencing its effectiveness as a catalyst or as a ligand for a metal catalyst in asymmetric synthesis.
Exploration in Polymer Science and Functional Materials Development
The field of polymer and materials science offers promising opportunities for morpholine derivatives. e3s-conferences.org These compounds have been investigated for their roles as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org The morpholine nucleus can impart specific properties, such as thermal stability or solubility, to a polymer backbone.
For this compound, its potential incorporation into a polymer chain could create functional materials. For instance, polymerization through functional groups attached to the benzoyl ring could yield polymers with the morpholine moiety as a pendant group. The presence of sulfur in the methylsulfanyl group could also be leveraged, as sulfur-containing polymers are known for having unique optical, electronic, and high-refractive-index properties.
Consideration in Agrochemical or Industrial Formulations
Morpholine derivatives have established roles in the agrochemical industry as fungicides and herbicides. e3s-conferences.org They are also used in various industrial applications, such as corrosion inhibitors and optical bleaching agents. jchemrev.com The versatility of the morpholine scaffold allows for the development of molecules with specific activities tailored to agricultural needs.
The specific structure of this compound, with its combination of a methoxy (B1213986) and a methylsulfanyl group on the aromatic ring, could be investigated for potential herbicidal or fungicidal properties. These substituents significantly influence the molecule's polarity, solubility, and ability to interact with biological targets in plants or fungi. In industrial settings, its properties might make it a candidate as an additive in coatings, a stabilizer in formulations, or an agent to prevent metal corrosion, areas where other functionalized morpholines have found utility. jchemrev.com
Future Research Directions and Unaddressed Challenges for 4 2 Methoxy 4 Methylsulfanyl Benzoyl Morpholine
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine should prioritize the development of methodologies that are not only efficient but also environmentally sustainable. Current plausible, yet unverified, synthetic routes likely rely on conventional acylation of morpholine (B109124). This process would involve the conversion of 2-methoxy-4-(methylsulfanyl)benzoic acid into its more reactive acid chloride, followed by a reaction with morpholine.
Future research should aim to move beyond these traditional methods by exploring greener alternatives. This includes the investigation of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. The use of novel coupling agents with better atom economy and the exploration of solvent-free or aqueous reaction conditions could significantly reduce the environmental impact of the synthesis. Furthermore, the development of a one-pot synthesis from readily available starting materials would enhance the efficiency and cost-effectiveness of producing this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Amide Formation | Reduced waste, milder reaction conditions, avoidance of hazardous reagents. | Screening of novel catalysts (e.g., boronic acid or enzyme-based). |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction parameters. |
| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields. | Development of specific protocols for this compound. |
Application of Advanced Analytical Techniques for Real-Time Mechanistic Studies
A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing its production. Future research should leverage advanced analytical techniques to enable real-time monitoring of the synthetic process. Spectroscopic methods such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and byproducts as the reaction progresses.
The application of these techniques will allow for a more precise determination of reaction kinetics and the identification of rate-limiting steps. This knowledge is invaluable for fine-tuning reaction conditions to maximize yield and purity. Furthermore, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed for the detailed analysis of the final product and any impurities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules. vulcanchem.com In the context of this compound, these computational tools can be employed to predict its physicochemical properties, potential biological activities, and toxicity profiles. By analyzing the structural features of the molecule, such as the methoxy (B1213986) and methylsulfanyl substitutions on the benzoyl ring and the presence of the morpholine moiety, AI algorithms can generate hypotheses about its potential as a therapeutic agent. vulcanchem.com
Moreover, AI and ML can be utilized to design novel derivatives of this compound with enhanced properties. By creating virtual libraries of related structures and using predictive models to screen them, researchers can identify the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming laboratory experiments. vulcanchem.com
| Computational Tool | Application | Expected Outcome |
| AI/ML Models | Prediction of biological activity and toxicity. | Identification of potential therapeutic targets and safety concerns. |
| Virtual Screening | In silico screening of derivative libraries. | Prioritization of novel compounds for synthesis. |
| QSAR Modeling | Quantitative structure-activity relationship studies. | Understanding the link between chemical structure and biological function. |
Expansion of Mechanistic Biological Investigations into Complex In Vitro and Ex Vivo Models
To elucidate the potential therapeutic applications of this compound, it is imperative to move beyond simple cell-based assays and into more complex biological models. The use of three-dimensional (3D) cell cultures, organoids, and ex vivo tissue models can provide a more accurate representation of the in vivo environment. nist.gov These advanced models can offer deeper insights into the compound's mechanism of action, its metabolic fate, and its effects on cellular signaling pathways.
For instance, if the compound is being investigated as a potential anti-inflammatory agent, its efficacy could be tested on ex vivo skin models stimulated to mimic inflammatory conditions. nist.gov Such models allow for the study of the compound's effects on the expression of inflammatory markers and its interaction with various cell types within a tissue context.
Diversification of Applications Beyond Current Paradigms
The morpholine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Future research on this compound should not be limited to a single therapeutic area. A broad-based screening approach could uncover unexpected and valuable applications for this compound.
Beyond its potential in medicine, the unique chemical structure of this molecule may lend itself to applications in other fields. For instance, morpholine derivatives have found use in agrochemicals and as corrosion inhibitors. Exploring the potential of this compound in materials science, for example, as a building block for novel polymers or as a functional additive, could open up new avenues for its application. The continuous demand for novel molecules in various industries suggests that a comprehensive investigation into the diverse applications of this compound is warranted.
Q & A
Q. What are the key synthetic pathways for 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine?
The synthesis typically involves nucleophilic substitution and acylation reactions. For example, the methylsulfanyl group can be introduced via thiol-ene coupling or nucleophilic displacement of a leaving group (e.g., halide) using methyl mercaptan under basic conditions. The morpholine ring is often incorporated through a benzoylation step using morpholine and a benzoyl chloride derivative. Reagents such as NaBH4 or LiAlH4 may be employed for intermediate reductions, while oxidation of the methylsulfanyl group to sulfone derivatives can be achieved with H2O2 or mCPBA .
Q. How should this compound be stored to ensure stability?
Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended to prevent degradation. The compound should be protected from moisture and light, as the methylsulfanyl group may oxidize under humid or oxidative conditions. Analytical monitoring via HPLC or TLC is advised to confirm stability over time .
Q. What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying purity, especially when paired with reference standards (e.g., EP impurity standards for benzoyl derivatives). Complementary techniques include:
- NMR Spectroscopy : To confirm structural integrity and detect trace solvents.
- Mass Spectrometry (MS) : For molecular weight validation.
- Karl Fischer Titration : To measure residual moisture, which can affect reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism, residual solvents, or stereochemical ambiguities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : To resolve overlapping signals and assign coupling pathways.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity.
- Comparative Analysis : Synthesize and analyze structurally related analogs to isolate spectral contributions from specific functional groups .
Q. What computational methods are effective in predicting the reactivity of the methylsulfanyl group?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the methylsulfanyl group on neighboring functional groups. Key applications include:
- Reactivity Prediction : Assessing susceptibility to oxidation or nucleophilic attack.
- Transition State Modeling : For reactions like sulfoxide formation or C–S bond cleavage.
- Solvent Interaction Studies : Using COSMO-RS to evaluate solvation effects on reaction kinetics .
Q. What are the challenges in optimizing reaction yields for this compound?
Yield optimization is hindered by competing side reactions (e.g., over-oxidation of methylsulfanyl to sulfone) and poor solubility of intermediates. Mitigation strategies include:
- Catalyst Screening : Palladium or copper catalysts for selective cross-coupling.
- Solvent Optimization : Use of polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
- Stepwise Purification : Employ flash chromatography or recrystallization after each synthetic step to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
